molecular formula C14H18ClNO2S B2912773 2-(2-CHLOROPHENYL)-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]ACETAMIDE CAS No. 1448070-36-7

2-(2-CHLOROPHENYL)-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]ACETAMIDE

Cat. No.: B2912773
CAS No.: 1448070-36-7
M. Wt: 299.81
InChI Key: GFOVDXOZGHOBQJ-UHFFFAOYSA-N
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Description

2-(2-CHLOROPHENYL)-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]ACETAMIDE is an organic compound with a complex structure that includes a chlorophenyl group and a methoxythiolan group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-CHLOROPHENYL)-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chlorophenylacetic acid with a suitable amine to form an amide intermediate. This intermediate is then reacted with a methoxythiolan derivative under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically requires optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. Safety measures and environmental considerations are also crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(2-CHLOROPHENYL)-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-(2-CHLOROPHENYL)-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]ACETAMIDE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-CHLOROPHENYL)-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethyl 5-Methyl (4RS)-4-(2-Chlorophenyl)-2-[[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxy]methyl]-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate
  • Amlodipine impurity A

Uniqueness

Compared to similar compounds, 2-(2-CHLOROPHENYL)-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]ACETAMIDE is unique due to its specific structural features, such as the methoxythiolan group. This structural uniqueness may contribute to its distinct chemical reactivity and potential biological activity .

Properties

IUPAC Name

2-(2-chlorophenyl)-N-[(3-methoxythiolan-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO2S/c1-18-14(6-7-19-10-14)9-16-13(17)8-11-4-2-3-5-12(11)15/h2-5H,6-10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFOVDXOZGHOBQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSC1)CNC(=O)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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